Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2490432-89-6
VCID: VC4212742
InChI: InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)CCOC2)N
Molecular Formula: C9H11NO3S
Molecular Weight: 213.25

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

CAS No.: 2490432-89-6

Cat. No.: VC4212742

Molecular Formula: C9H11NO3S

Molecular Weight: 213.25

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate - 2490432-89-6

Specification

CAS No. 2490432-89-6
Molecular Formula C9H11NO3S
Molecular Weight 213.25
IUPAC Name methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Standard InChI InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3
Standard InChI Key JYBMGXUDRRZYCM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)CCOC2)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Nomenclature

The compound’s IUPAC name, methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, reflects its fused bicyclic structure comprising a thiophene ring (positions 3,2-c) annulated to a dihydropyran moiety. Key features include:

  • Amino group at position 3, enabling hydrogen bonding and nucleophilic reactivity.

  • Methyl carboxylate at position 2, contributing to solubility and serving as a handle for further derivatization.

  • Partially saturated pyran ring (6,7-dihydro-4H), which reduces ring strain compared to fully aromatic systems .

The molecular formula is C₉H₁₁NO₃S, with a molecular weight of 213.25 g/mol . Computational analyses predict a planar thiophene ring fused to a non-planar dihydropyran system, creating a rigid yet slightly flexible scaffold .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number2490432-89-6PubChem
Molecular FormulaC₉H₁₁NO₃SPubChem
Molecular Weight213.25 g/molPubChem
SMILES NotationCOC(=O)C1=C(SC2=C1COCC2)NPubChem
Topological Polar Surface Area86.7 Ų (calculated)PubChem

Synthetic Methodologies

Cyclization Strategies

While no explicit synthesis protocols for this compound are publicly documented, analogous thieno[3,2-c]pyran derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Precursor Preparation: Reacting 3-aminothiophene-2-carboxylic acid with a methylating agent (e.g., methyl iodide) to form the methyl ester.

  • Ring Formation: Employing a base-catalyzed cyclization using sodium ethoxide or similar agents to annulate the thiophene and pyran rings.

Critical Reaction Parameters

  • Temperature: Cyclization often requires elevated temperatures (80–120°C) to overcome activation energy barriers.

  • Solvent Systems: Polar aprotic solvents like DMF or DMSO enhance reaction kinetics.

  • Catalysts: Transition metals (e.g., Pd or Cu) may facilitate cross-coupling steps in modified routes .

Chemical Reactivity and Derivitization

Functional Group Transformations

The compound’s reactivity is governed by its amino and ester groups:

  • Amino Group:

    • Acylation: Reacts with acyl chlorides to form amides.

    • Alkylation: Forms secondary amines with alkyl halides under basic conditions.

  • Ester Group:

    • Hydrolysis: Yields the corresponding carboxylic acid under acidic or basic conditions.

    • Transesterification: Exchanges the methyl group with other alcohols via acid catalysis.

Oxidation and Reduction Pathways

  • Oxidation: The thiophene sulfur can oxidize to sulfoxides or sulfones using agents like mCPBA.

  • Reduction: Catalytic hydrogenation may saturate the pyran ring, altering conformational dynamics .

Industrial and Materials Science Applications

Optoelectronic Materials

Thienopyrans’ conjugated π-systems make them candidates for organic semiconductors. The methyl carboxylate group in this compound could serve as an electron-withdrawing moiety, tuning bandgap properties for use in photovoltaic cells .

Polymer Additives

Incorporating thienopyran units into polymers may improve thermal stability and UV resistance. The dihydropyran ring’s partial saturation could reduce crystallinity, enhancing processability .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in cyclization steps (reported 30–45% for analogs). Future work should explore:

  • Microwave-assisted synthesis to reduce reaction times.

  • Enzymatic catalysis for stereocontrol in asymmetric derivatives .

Biological Screening

In vitro assays against ESKAPE pathogens and cytotoxicity profiling are urgently needed. Collaborative efforts between academic and industrial labs could accelerate therapeutic development.

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